5-Hydroxy-9-oxoundec-10-enenitrile
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Overview
Description
5-Hydroxy-9-oxoundec-10-enenitrile is an organic compound characterized by the presence of a hydroxyl group (-OH), a nitrile group (-CN), and a ketone group (C=O) within its molecular structure. This compound is of interest due to its unique combination of functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-9-oxoundec-10-enenitrile can be achieved through various organic reactions. One common method involves the nucleophilic addition of hydrogen cyanide (HCN) to a suitable carbonyl compound, followed by subsequent oxidation and hydroxylation steps. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process often requires precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-9-oxoundec-10-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Hydroxy-9-oxoundec-10-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-9-oxoundec-10-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-9-oxoundec-10-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Hydroxy-9-oxoundec-10-enamine: Similar structure but with an amine group instead of a nitrile group
Uniqueness
5-Hydroxy-9-oxoundec-10-enenitrile is unique due to the presence of both a nitrile and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62296-68-8 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-hydroxy-9-oxoundec-10-enenitrile |
InChI |
InChI=1S/C11H17NO2/c1-2-10(13)7-5-8-11(14)6-3-4-9-12/h2,11,14H,1,3-8H2 |
InChI Key |
CKAKPIQENPYKAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCCC(CCCC#N)O |
Origin of Product |
United States |
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